molecular formula C18H19N3O3S B2860945 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1795191-10-4

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2860945
CAS RN: 1795191-10-4
M. Wt: 357.43
InChI Key: ACKNXDCZLOXFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, also known as HET0016, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known to selectively inhibit the activity of the enzyme 20-HETE synthase, which is involved in the biosynthesis of the eicosanoid 20-hydroxyeicosatetraenoic acid (20-HETE).

Scientific Research Applications

1. Stearoyl-CoA Desaturase-1 Inhibition

Compounds structurally related to N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been investigated for their potential as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme in lipid metabolism. For example, 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide demonstrated potent inhibitory activity in both murine and human SCD-1 assays and showed a dose-dependent decrease in plasma desaturation index in mice, indicating its potential for treating metabolic diseases related to lipid dysregulation (Uto et al., 2009).

2. Synthesis of Bis-Heterocyclic Derivatives

Research on thiadiazole derivatives has led to the development of bis-heterocyclic compounds with promising biological activities. For instance, the solvent-free synthesis of 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles and their subsequent condensation with coumarin-3-carboxylic acid chloride or benzofuran-2-carboxylic acid chloride efficiently yielded bis-heterocyclic derivatives. These compounds demonstrated improved yields and reaction rates, highlighting their potential for pharmaceutical applications (Li et al., 2006).

3. Anticancer Activity

The structure of thiadiazoles has been explored for its anticancer potential. For instance, a series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles were synthesized and analyzed for cytotoxicity against several human cancer cell lines. These compounds showed significant cytotoxicity, indicating the potential of thiadiazole derivatives in developing new anticancer agents (Kumar et al., 2010).

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-12-2-4-13(5-3-12)17(24-9-8-22)11-19-18(23)14-6-7-15-16(10-14)21-25-20-15/h2-7,10,17,22H,8-9,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKNXDCZLOXFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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